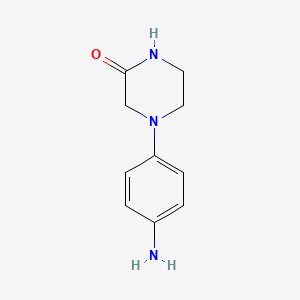

4-(4-Aminophenyl)-2-piperazinone

Description

Contextualization within Piperazine (B1678402) Chemistry

The story of 4-(4-Aminophenyl)-2-piperazinone is intrinsically linked to the broader importance of piperazine in medicinal chemistry. Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in drug design and development. researchgate.netnih.gov

Piperazine as a Privileged Scaffold in Medicinal Chemistry

The piperazine ring is widely recognized as a "privileged scaffold". researchgate.netresearchgate.net This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thereby appearing in a diverse range of biologically active compounds. researchgate.net The unique physicochemical properties of the piperazine moiety, such as its basicity, solubility, and conformational flexibility, make it an attractive building block for medicinal chemists. researchgate.netresearchgate.net These properties can be fine-tuned to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates, often leading to improved oral bioavailability and target affinity. ontosight.ai The two nitrogen atoms in the piperazine ring can participate in various interactions, including hydrogen bonding and protonation, which are crucial for molecular recognition at the active sites of biological targets. researchgate.net

Significance of Piperazine Derivatives in Drug Discovery

The versatility of the piperazine scaffold has led to the development of a vast number of derivatives with a wide array of pharmacological activities. ontosight.aiwisdomlib.org These derivatives have been successfully incorporated into drugs targeting a multitude of diseases. nih.gov The therapeutic applications of piperazine-containing drugs span across various fields, including oncology, psychiatry, and infectious diseases. researchgate.netnih.gov For instance, several approved anticancer drugs, such as imatinib (B729) and olaparib, feature a piperazine core. researchgate.netresearchgate.net Furthermore, piperazine derivatives have shown promise as antipsychotics, antidepressants, antihistamines, and anti-inflammatory agents. ontosight.ainih.gov The ability to easily modify the piperazine ring at its nitrogen atoms allows for the systematic exploration of structure-activity relationships, facilitating the optimization of lead compounds into potent and selective drug candidates. nih.gov

Overview of Research Trajectories for this compound

Within this rich chemical landscape, this compound has carved out its own niche, primarily as a key building block in the synthesis of more complex molecules.

Role as a Synthetic Intermediate in Pharmaceutical Development

The primary role of this compound in the scientific literature is that of a synthetic intermediate. Its structure, featuring a reactive primary amine on the phenyl ring and a secondary amine within the piperazinone ring, makes it a versatile precursor for the elaboration of more complex molecular architectures. Researchers utilize this compound as a starting material to construct novel chemical entities with desired pharmacological properties. The aminophenyl group can be readily functionalized to introduce various substituents, thereby modulating the biological activity of the final compound. This strategic use of this compound allows for the efficient generation of libraries of new compounds for high-throughput screening and lead optimization in drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-8-1-3-9(4-2-8)13-6-5-12-10(14)7-13/h1-4H,5-7,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAWODZZVTUFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588292 | |

| Record name | 4-(4-Aminophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223786-04-7 | |

| Record name | 4-(4-Aminophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-aminophenyl)piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Aminophenyl 2 Piperazinone

Established Synthetic Pathways

Established methods for the synthesis of 4-(4-aminophenyl)-2-piperazinone and its analogs often involve multi-step sequences that may include protection, coupling, and deprotection steps to achieve the desired molecular architecture.

Conventional Chemical Synthesis Approaches

Conventional approaches to piperazinone ring formation often utilize cyclization reactions. For instance, the reaction of an appropriately substituted aniline (B41778) with a reagent that can form the piperazinone ring, such as bis(2-chloroethyl)amine, can be employed. This method, while effective, may require high temperatures and can sometimes result in lower yields. Another common strategy involves the reaction of a substituted aniline with an α-haloacetyl halide followed by cyclization with an amine.

A patented process for a related compound, N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine, involves reacting N-(4-hydroxyphenyl)-piperazine with 1-chloro-4-nitrobenzene (B41953) in the presence of an organic base like N,N-diisopropylethylamine. google.com The resulting nitro-intermediate is then reduced to the desired aminophenyl derivative. google.com This highlights a common strategy of introducing the amino group in a protected or precursor form (as a nitro group) and then converting it to the amine in a later step.

Buchwald-Hartwig Coupling Reactions in Synthesis

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly in the synthesis of aryl amines. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the efficient coupling of amines with aryl halides or triflates under relatively mild conditions. wikipedia.orgorganic-chemistry.org

In the context of this compound synthesis, the Buchwald-Hartwig reaction can be used to couple piperazin-2-one (B30754) with a protected 4-haloaniline derivative, such as 1-bromo-4-nitrobenzene. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., tBuDavePhos), and a base. researchgate.net The choice of ligand is crucial for the success of the reaction, with sterically hindered and electron-rich phosphines often providing the best results. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF have also proven effective, particularly for coupling primary amines. wikipedia.org

A patent for the synthesis of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine (B109296) describes a Buchwald-Hartwig coupling reaction as a key step. patsnap.com The mechanism of this reaction involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the catalyst. wikipedia.org

Role of Deprotection and Hydrolysis Steps

Protecting groups are frequently employed in the synthesis of this compound to prevent unwanted side reactions of the amino and piperazinone functionalities. The nitro group often serves as a precursor to the aniline amino group. Following the key coupling or cyclization steps, the nitro group is reduced to an amine. This reduction can be achieved using various reagents, such as hydrogen gas with a palladium catalyst, or other reducing agents. google.com

In syntheses where the piperazine (B1678402) nitrogen is protected, for instance with a Boc (tert-butyloxycarbonyl) group, a deprotection step is necessary. mdpi.com This is typically accomplished by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid. acs.orgjgtps.com Subsequent hydrolysis of ester groups, if present in the molecule, can be carried out under basic conditions to yield carboxylic acids. nih.gov These deprotection and hydrolysis steps are critical for unmasking the final functional groups of the target molecule. nih.gov

Advanced Synthetic Strategies and Innovations

To improve efficiency, yield, and to facilitate the creation of diverse compound libraries, more advanced synthetic strategies have been developed. These include solid-phase synthesis and the implementation of more environmentally friendly reaction conditions.

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis offers a powerful platform for the high-throughput generation of libraries of piperazinone derivatives. nih.govebrary.net In this technique, the starting material is attached to a solid support, such as a resin, and subsequent reactions are carried out in a stepwise manner. ebrary.net Excess reagents and byproducts are easily removed by washing the resin, simplifying the purification process. ebrary.net

For example, a library of piperazinones can be synthesized by attaching an amino acid to a resin, followed by a series of reactions including a disrupted Ugi reaction to form the piperazinone core. ebrary.net The final products are then cleaved from the resin. ebrary.net This methodology allows for the rapid synthesis of a large number of analogs by varying the building blocks used in each step. nih.govresearchgate.net Another approach involves the N-alkylation of a resin-bound glycine (B1666218) derivative, followed by coupling with various amines and subsequent cyclization and cleavage from the support to yield a library of piperazinones. acs.org

| Resin Type | Key Reaction | Product Type | Reference |

| Kaiser oxime resin | Intramolecular displacement | Piperazinediones | nih.gov |

| FMP resin | Disrupted Ugi reaction | Piperazinones | ebrary.net |

| Wang resin | N-alkylation, cyclization | Piperazinone-derived analogues | acs.org |

Eco-Friendly Synthesis Conditions for Related Piperazine Derivatives

There is a growing emphasis on developing "green" or eco-friendly synthetic methods that minimize waste and the use of hazardous materials. For piperazine derivatives, this includes the use of water as a solvent, employing microwave irradiation to reduce reaction times, and utilizing catalysts that can be easily recovered and reused.

Precursor Compounds and Reaction Conditions

The synthesis of this compound can be approached through various routes, primarily differing in whether the piperazinone ring is pre-formed and then substituted, or constructed directly with the desired N-aryl group.

Utilization of Piperazine as a Raw Material

While complex multi-step syntheses often build the piperazinone ring from acyclic precursors, piperazine and its derivatives serve as fundamental starting materials in many related syntheses. For instance, in the preparation of analogous N,N'-diarylpiperazines, piperazine is a common precursor. It can undergo N-arylation reactions, such as the Buchwald-Hartwig coupling or classical nucleophilic aromatic substitution, to attach aryl groups to the nitrogen atoms. patsnap.comresearchgate.net A typical example involves reacting an existing N-arylpiperazine derivative, like N-(4-hydroxyphenyl)-piperazine, with an activated aryl halide, such as 1-chloro-4-nitrobenzene, to form the N,N'-disubstituted product. google.com This highlights the general utility of the piperazine scaffold as a building block for more complex derivatives.

Optimized Reaction Parameters (Temperature, Catalysts, Solvents)

The synthesis of N-aryl piperazinones has been optimized through various approaches, with specific conditions tailored to the chosen synthetic route. Two notable methods are the cascade double nucleophilic substitution and the modified Jocic-type reaction.

A highly efficient one-pot cascade reaction utilizes a chloro allenylamide, a primary amine, and an aryl iodide to construct the piperazinone ring. thieme-connect.com This method is notable for forming three new bonds in a single process. Optimized conditions for this transformation have been identified to maximize yield and efficiency. thieme-connect.com

Another significant route involves a modified Jocic-type reaction, which can regioselectively transform enantiomerically-enriched trichloromethyl-containing alcohols into 1-substituted piperazinones using N-substituted diamines. researchgate.net

Below is a table summarizing the optimized parameters for a key cascade synthesis method.

| Parameter | Condition | Source |

| Catalyst System | Palladium tetrakis(triphenylphosphine) - Pd(PPh₃)₄ | thieme-connect.com |

| Promoter/Additive | Silver Nitrate (B79036) (AgNO₃) | thieme-connect.com |

| Base | Cesium Carbonate (Cs₂CO₃) | thieme-connect.com |

| Solvent | Acetonitrile (B52724) (CH₃CN) | thieme-connect.com |

| Temperature | 85–90 °C | thieme-connect.com |

| Reaction Time | 16 hours | thieme-connect.com |

For comparison, related N-arylation reactions on piperazine scaffolds often employ palladium catalysts with specific ligands, strong bases like sodium tert-butoxide, and solvents such as toluene (B28343) or N-Methylpyrrolidone (NMP) at elevated temperatures. patsnap.comgoogle.com

Reaction Mechanisms and Pathways

The formation of the this compound structure is governed by complex reaction mechanisms that involve the sequential formation of carbon-nitrogen and carbon-carbon bonds, culminating in a ring-closing event.

Proposed Mechanistic Aspects of Formation

The mechanism for the synthesis of piperazinones can vary significantly depending on the chosen precursors. In the metal-promoted cascade synthesis, the reaction is believed to initiate with the palladium-catalyzed reaction of the aryl iodide with the allene (B1206475) of the chloro allenylamide. This is followed by a nucleophilic attack from the primary amine, leading to an intermediate that subsequently undergoes an intramolecular cyclization to form the piperazinone ring. The use of silver nitrate is crucial in promoting the key transformations. thieme-connect.com

For Jocic-type reactions, the mechanism involves the reaction of an enantiomerically-enriched trichloromethyl-substituted alcohol with an unsymmetrical 1,2-diamine. researchgate.net This process allows for the regioselective formation of the piperazinone, indicating a high degree of control over which nitrogen atom of the diamine participates in the initial reaction and which is involved in the subsequent cyclization. researchgate.net

Cyclization Processes in Piperazinone Ring Formation

The final and critical step in many synthetic routes to piperazinones is the intramolecular cyclization that forms the heterocyclic ring.

Cascade Reaction Cyclization: In the palladium-catalyzed cascade synthesis, after the initial intermolecular reactions, the cyclization occurs via an intramolecular nucleophilic substitution, where a nitrogen atom attacks an electrophilic carbon center to close the six-membered ring. thieme-connect.com

Annulation from Diamines: A general and powerful strategy involves the reaction of 1,2-diamines with reagents that provide the remaining atoms for the ring. For example, a concise method for constructing related piperazine-2-acetic acid esters involves the reaction of a differentially protected 1,4-diamine with bromoethyldiphenylsulfonium triflate, which triggers an annulation to form the piperazine ring. nih.gov

Condensation and Cyclization: Another approach involves the condensation of an N-substituted ethylenediamine (B42938) with an α-ketoester, such as methyl benzoylformate. This reaction forms a 3,4-dehydropiperazine-2-one intermediate, which is a direct precursor to the saturated piperazinone ring. google.com

Dieckmann Cyclization: While leading to piperazine-2,5-diones, the Dieckmann cyclization provides a classic example of forming a piperazine ring system. This reaction involves the intramolecular condensation of a diester, activated by a strong base like sodium hydride, to form a β-keto ester within the newly formed ring. acs.orgacs.org This principle of intramolecular carbon-carbon bond formation is a fundamental concept in heterocyclic synthesis.

These varied cyclization strategies underscore the flexibility chemists have in designing pathways to the piperazinone core structure.

Derivatization and Structural Modification of 4 4 Aminophenyl 2 Piperazinone

Strategies for Structural Diversification

The inherent reactivity of the piperazinone and aminophenyl groups allows for extensive structural diversification. Researchers can systematically alter the molecule to fine-tune its properties for specific applications.

The piperazine (B1678402) ring, with its two nitrogen atoms, is a prime target for modification. The secondary amine (N-1) and the amide nitrogen within the lactam ring present opportunities for substitution.

The piperazine moiety is a highly sought-after heterocycle for developing new drug candidates. nih.gov The nitrogen atoms at positions 1 and 4 are key to its utility. The N-1 nitrogen, in particular, can be readily functionalized to introduce hydrogen bond acceptors and hydrophobic groups without creating a new stereocenter. nih.gov Common strategies include:

N-Alkylation and N-Arylation: Introducing alkyl or aryl groups at the N-1 position.

N-Acylation: Forming amides by reacting the N-1 amine with acyl chlorides or carboxylic acids.

Formation of Ureas and Thioureas: Reacting the N-1 amine with isocyanates or isothiocyanates.

Research on related piperazine-containing compounds demonstrates the impact of these substitutions. For instance, in a series of chalcone-piperazine derivatives, the amine part was varied with N-phenylpiperazine, N-benzylpiperazine, and substituted N-phenylpiperazine groups to modulate biological activity. nih.gov Similarly, studies on anti-cancer compounds have shown that the size and nature of substituents on the piperazine ring are critical determinants of cytotoxicity; for example, an alkyl group longer than ethyl at the carbamate (B1207046) position can decrease inhibitory activity. nih.gov

Table 1: Examples of Piperazine Ring Substitutions on Related Scaffolds

| Substitution Strategy | Reagents/Conditions | Resulting Moiety | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides | N-Alkylpiperazine | nih.gov |

| N-Acylation | Acyl chlorides, Carboxylic acids | N-Acylpiperazine | nih.gov |

| Arylation | Substituted Phenyl Groups | N-Arylpiperazine | nih.gov |

The aminophenyl moiety offers two primary sites for modification: the primary amino group and the aromatic phenyl ring. The primary amino group is a versatile functional handle for a variety of chemical transformations.

Key modifications include:

Amide and Sulfonamide Formation: The amino group can be acylated with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amides. It can also react with sulfonyl chlorides to yield sulfonamides.

Alkylation and Reductive Amination: The amino group can undergo N-alkylation or be used in reductive amination reactions to introduce various alkyl substituents.

Diazotization: The primary aromatic amine can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the phenyl ring, including halogens, hydroxyl, and cyano groups.

A notable application involving a similar aminophenyl structure is the use of N-(4-aminophenyl)piperidine as a derivatization agent to enhance the detection of organic acids in mass spectrometry. nih.govnsf.gov In this technique, the amino group of the tag reacts with carboxylic acids to form amide bonds, effectively tagging the target molecules. nih.govnsf.gov This highlights the reactivity of the aminophenyl group and its utility in forming stable amide linkages.

Table 2: Potential Modifications of the Aminophenyl Moiety

| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Amino Group | Acylation | Acid Chlorides, Anhydrides | Amide |

| Amino Group | Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Amino Group | Alkylation | Alkyl Halides | Secondary/Tertiary Amine |

Synthesis of Analogs and Homologs

Building upon the core structure of 4-(4-aminophenyl)-2-piperazinone, researchers synthesize a wide array of analogs and homologs to investigate structure-activity relationships (SAR).

The synthesis of analogs often involves multi-step processes using versatile building blocks. For example, an efficient method for synthesizing 4-differently substituted-4-aminopiperidine derivatives has been described using isonipecotate as a starting material and employing a Curtius rearrangement as a key step. nih.gov This methodology allows for the introduction of various substituents at the 4-position of the piperidine (B6355638) ring, creating a library of analogs. nih.gov This approach can be adapted for piperazinone-based structures.

The synthesis of homopiperazine (B121016) analogs (containing a seven-membered ring) of the anti-cancer agent JS-K has also been reported, demonstrating the creation of ring-expanded homologs to probe the impact of ring size on biological activity. nih.gov These syntheses often start with a core piperazine or homopiperazine structure, which is then elaborated through sequential reactions to add the desired functionalities. nih.gov

Structural modifications have a profound impact on the physicochemical and biological properties of the resulting compounds. Structure-activity relationship (SAR) studies are crucial for understanding these effects.

Piperazine Ring Substituents: In the context of anti-cancer research, it has been observed that bulky substituents on the piperazine ring can lead to a decrease in inhibitory activity. nih.gov Conversely, in a series of 4-amino-2H-benzo[h]chromen-2-one analogs, it was found that ortho-substituted phenyl groups on the piperazine ring resulted in good inhibitory activity. nih.gov The substitution pattern is therefore highly context-dependent.

Aminophenyl Moiety Modifications: For 4-anilidopiperidine analogues, which share the N-phenyl-N-piperidine core, modifications to the aromatic ring and the length of the linker between the piperazine and other aromatic rings are critical factors in determining molecular conformation and binding affinity to biological targets like opioid receptors. nih.gov

Table 3: Impact of Structural Variation on Compound Properties

| Structural Modification | Observation | Research Context | Reference |

|---|---|---|---|

| Increased size of piperazine N-substituent | Decreased cytotoxic activity | Anti-cancer agents | nih.gov |

| ortho-substitution on piperazine's N-phenyl group | Good inhibitory activity | Anti-cancer agents | nih.gov |

| Replacement of piperazine with piperidine | Weakened activity | Natural product modification | nih.gov |

| Modification of the N-phenethyl group | Altered receptor binding affinity | Opioid receptor ligands | nih.gov |

Advanced Derivatization Techniques

Beyond creating new analogs for biological testing, derivatization is a powerful tool in analytical chemistry. Advanced techniques leverage the reactive nature of scaffolds like this compound to enhance detection and analysis.

A prominent example is the use of reagents with high proton affinity to "tag" molecules for mass spectrometry, thereby increasing their ionization efficiency and sensitivity. nsf.gov N-(4-aminophenyl)piperidine, a structurally related compound, has been successfully employed as a derivatization tag to improve the detection of organic acids by supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.govresearchwithrowan.com

In this method, the primary amino group of the N-(4-aminophenyl)piperidine tag reacts with the carboxylic acid groups of target analytes (e.g., lactic acid, succinic acid). nih.govresearchwithrowan.com This chemical derivatization allows for detection in the positive ionization mode, which is often more sensitive than the negative mode typically required for native organic acids. nsf.gov This approach has led to remarkable improvements in detection limits, in some cases by over 2000-fold. nih.govresearchwithrowan.com

Similarly, other piperazine-based derivatives, such as 1-(2-pyridyl)piperazine (B128488) (2-PP) and 1-(2-pyrimidyl)piperazine (2-PMP), have been used for the derivatization of carboxyl groups on peptides. This tagging significantly enhances signals in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), enabling the confident identification of proteins from complex biological samples. nih.gov These techniques underscore the value of the piperazine and aminophenyl motifs as platforms for developing sophisticated analytical tools.

Exploiting Reactivity for Diverse Chemical Transformations

The chemical reactivity of this compound allows for a variety of structural modifications. The primary amino group on the phenyl ring is a key site for derivatization. For instance, this amino group can undergo nucleophilic substitution reactions.

Furthermore, the piperazinone ring itself offers opportunities for modification. The carbonyl group can be reduced to a hydroxyl group, and the secondary amine in the piperazine ring can be a site for further substitutions. These transformations enable the creation of a broad spectrum of derivatives with tailored properties.

One common strategy involves the Buchwald-Hartwig coupling reaction to form the C-N bond between an aryl halide and piperazine, a crucial step in synthesizing the core structure. Subsequent reactions, such as hydrolysis and amination under pressure, can be employed to introduce the aminophenyl group and form the final piperazinone ring.

The reactivity of related piperazine scaffolds has been extensively studied. For example, N-(4-aminophenyl)piperidine has been used as a derivatization tag to improve the detection of organic acids in analytical techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.govrowan.edu This highlights the utility of the aminophenyl-piperazine/piperidine moiety in enhancing the physicochemical properties of molecules.

Table 1: Key Chemical Reactions for Derivatization

| Reaction Type | Reagents/Conditions | Product Feature |

| Buchwald-Hartwig Coupling | Palladium catalyst, base | Forms the aryl-piperazine bond |

| Amination | Ammonium acetate, high temperature and pressure | Introduces the amino group to the phenyl ring |

| Hydrolysis | Acid or base | Can be used to modify or deprotect functional groups |

| Reduction | Reducing agents | Converts carbonyl group to a hydroxyl group |

| N-Alkylation/N-Acylation | Alkyl or acyl halides | Modifies the secondary amine of the piperazine ring |

Library Synthesis from Piperazine Scaffolds

The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry and drug discovery due to its frequent appearance in biologically active compounds. nih.gov Its structural flexibility and the presence of two nitrogen atoms allow for the introduction of diverse substituents, making it an ideal starting point for the synthesis of large compound libraries. researchgate.net

Solid-phase synthesis has been a particularly effective strategy for generating libraries based on piperazine scaffolds. nih.govacs.org This technique allows for the systematic and efficient creation of a large number of derivatives by attaching the piperazine core to a solid support and then sequentially adding different building blocks. nih.gov For example, a 160-member library was successfully produced by combining novel piperazine scaffolds with various sulfonyl chlorides, acid chlorides, and amines. nih.govacs.org

The process often involves protecting the reactive groups of the piperazine scaffold, followed by a series of coupling and deprotection steps to introduce diversity. The final compounds are then cleaved from the solid support and purified. The use of orthogonal protecting groups allows for selective modification at different positions of the scaffold.

The synthesis of libraries from piperazine scaffolds is not limited to solid-phase techniques. Solution-phase combinatorial approaches have also been employed to generate large libraries of piperazinyl polyazacyclophane scaffolds, leading to the discovery of compounds with potent biological activities. nih.gov

The structural modifications introduced through library synthesis can significantly impact the biological activity of the resulting compounds. Structure-activity relationship (SAR) studies on these libraries help in identifying the key structural features responsible for their therapeutic effects. nih.gov

Table 2: Examples of Piperazine-Based Library Synthesis

| Synthesis Method | Scaffold Type | Library Size | Application | Reference |

| Solid-Phase Synthesis | 4-Phenyl-2-carboxy-piperazine | 160 members | Therapeutic discovery | nih.govacs.org |

| Solution-Phase Combinatorial Synthesis | Piperazinyl polyazacyclophane | 16,000 compounds | Antibacterial and anti-HIV agents | nih.gov |

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a foundational understanding of the electronic structure and reactivity of 4-(4-Aminophenyl)-2-piperazinone. These computational methods allow for the detailed analysis of the molecule's orbitals and electrostatic potential, offering predictions of its chemical behavior.

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. For derivatives of piperazine (B1678402), these calculations are often performed to determine optimized geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly employed method for such analyses. researchgate.net These calculations reveal the bond lengths, bond angles, and dihedral angles of the molecule in its ground state, providing a three-dimensional picture of its structure. For similar piperazine derivatives, DFT calculations have been instrumental in understanding their structural and electronic properties. nih.gov

HOMO-LUMO Energy Analysis for Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. colab.ws For related compounds, the HOMO is often localized on the aminophenyl group, indicating its electron-donating nature, while the LUMO may be distributed across the piperazinone ring.

To illustrate the typical values obtained for similar molecules, the following table presents HOMO-LUMO data for a related triazine derivative, as specific data for this compound is not available in the cited literature.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.78 |

| ELUMO | -1.35 |

| Energy Gap (ΔE) | 5.43 |

Molecular Electrostatic Potential (MEP) for Reactivity Preferences

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. colab.ws The MEP surface is colored to represent different electrostatic potential values. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. For aromatic amines, the region around the amino group is typically electron-rich, while the hydrogen atoms of the amino group are electron-poor. In this compound, the oxygen atom of the carbonyl group and the nitrogen atoms would be expected to be regions of high electron density. dergipark.org.tr

Global Reactivity Parameters (Electronegativity, Hardness, Softness, Electrophilicity)

Global reactivity parameters, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These parameters include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). A higher electronegativity indicates a greater ability to attract electrons. Chemical hardness represents the resistance to change in electron distribution, with harder molecules being less reactive. Conversely, softness is the reciprocal of hardness. The electrophilicity index measures the propensity of a species to accept electrons.

The following table, based on data for a related azobenzene derivative, provides an example of these calculated parameters. nih.gov

| Parameter | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.065 |

| Chemical Hardness (η) | 2.715 |

| Chemical Softness (S) | 0.368 |

| Electrophilicity Index (ω) | 3.043 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational changes, stability, and interactions of a molecule in a particular environment, such as in solution. For piperazine-containing compounds, MD simulations have been employed to understand their behavior in complex systems, such as their interaction with biological macromolecules or their conformational flexibility. nih.gov For example, MD simulations of phenyl-piperazine scaffolds have been used to identify their interactions with biological targets. nih.gov While specific MD simulation data for this compound is not detailed in the provided search results, such studies would be valuable in understanding its dynamic behavior and interactions in a biological context.

Stability Studies of the Compound

The chemical stability of pharmaceutical compounds is a critical parameter, influencing their efficacy, storage, and degradation pathways. For N-phenylpiperazine derivatives, stability is a key aspect of their development. The degradation of such compounds can occur through several pathways, including hydrolysis, oxidation, and photodegradation. researchgate.net

Hydrolytic degradation is a common pathway for molecules containing susceptible functional groups like amides, which are present in the 2-piperazinone ring. Studies on similar heterocyclic compounds, such as 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA), have shown that amide hydrolysis is a major degradation route, particularly under acidic, oxidative, or high-temperature stress conditions. researchgate.net For this compound, the lactam (cyclic amide) functionality within the piperazinone ring could be susceptible to hydrolysis, which would lead to ring-opening. The stability is often pH-dependent, with increased degradation rates in strongly acidic or alkaline environments. researchgate.net

Computational studies using methods like Density Functional Theory (DFT) can be employed to rationalize the degradation pathways. Such modeling is essential for building kinetic mechanisms that can predict the formation of byproducts resulting from thermal and oxidative degradation. figshare.com These theoretical investigations can identify the most likely points of bond cleavage and the energy barriers associated with different degradation reactions, providing a molecular-level understanding of the compound's stability.

Solvent Interaction Analysis (Polar and Non-polar)

The interaction of a molecule with its solvent environment can significantly influence its properties and behavior. For compounds like this compound, which possess both polar (amino group, amide) and non-polar (phenyl ring) regions, solvent effects are particularly important. Computational methods are frequently used to analyze these interactions. For instance, in a study on the closely related 1-(4-Aminophenyl)-4-(4-methoxyphenyl) piperazine, UV spectra were simulated in various solvents using Time-Dependent Density Functional Theory (TD-DFT) with an Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to understand solvent effects on electronic transitions. researchgate.net

The photophysical properties of molecules with donor-acceptor character, such as the aminophenyl moiety, are often highly dependent on solvent polarity. nih.gov In non-polar solvents, the fluorescence quantum yield is typically high. As solvent polarity increases, a drastic reduction in fluorescence may occur. nih.gov This phenomenon is often attributed to the stabilization of a twisted intramolecular charge transfer (TICT) excited state in polar environments, which provides a non-radiative decay pathway back to the ground state. nih.gov

Theoretical calculations can model the geometry of the lowest energy excited state in different solvents. In polar solvents, this may correspond to a twisted geometry where the donor (aminophenyl) and acceptor parts of the molecule are electronically decoupled, favoring non-radiative decay and reducing fluorescence efficiency. nih.gov

| Solvent Type | Expected Interaction/Effect | Reference |

| Non-polar | Higher fluorescence quantum yield due to negligible non-radiative decay. | nih.gov |

| Polar Aprotic | Stabilization of charge-transfer excited states, potentially leading to reduced fluorescence. | nih.gov |

| Polar Protic | Drastic reduction in fluorescence lifetime and quantum yield. Potential for hydrogen bonding interactions. | nih.gov |

Conformational Analysis

The three-dimensional structure and flexibility of this compound are crucial for its interactions with biological targets. Conformational analysis explores the different spatial arrangements of the atoms and their relative energies.

Relaxed Potential Energy Scans

Relaxed Potential Energy Surface (PES) scans are a powerful computational tool used to investigate conformational changes. q-chem.com This method involves systematically varying a specific geometric parameter, such as a bond length, angle, or dihedral angle, while optimizing the rest of the molecule's geometry at each step. joaquinbarroso.comjamberoo.org The resulting plot of energy versus the varied coordinate provides insight into the energy barriers between different conformations.

For this compound, a relaxed PES scan could be used to study two key conformational processes:

Piperazine Ring Inversion: The energy barrier for the interconversion between the two possible chair conformations could be mapped by scanning a relevant dihedral angle within the ring.

Rotation around the N-Aryl Bond: The rotation of the aminophenyl group relative to the piperazine ring is another important conformational degree of freedom. A relaxed PES scan of the corresponding C-N-C-C dihedral angle would reveal the rotational energy barrier and identify the most stable rotational isomers (rotamers). joaquinbarroso.com Such scans help to understand the molecule's flexibility and the likelihood of it adopting a specific conformation required for biological activity.

Dynamic NMR for Conformational Studies

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is an experimental technique used to study the rates of conformational exchange processes. rsc.org For N-functionalized piperazines, two main dynamic processes are often observed: the restricted rotation of the amide bond and the chair-to-chair interconversion of the piperazine ring. nih.gov

At room temperature, the rotation around the C-N amide bond in the piperazinone ring is slow on the NMR timescale, leading to the appearance of distinct signals for different rotamers. nih.govresearchgate.net Similarly, the ring inversion can also be slow enough to be observed. As the temperature of the sample is increased, the rate of these conformational changes increases. At a specific temperature, known as the coalescence temperature (TC), the separate signals for the interconverting species broaden and merge into a single averaged signal. researchgate.netnih.gov

By analyzing the coalescence temperature and the frequency difference (Δν) between the signals at low temperatures, the Gibbs free energy of activation (ΔG‡) for the conformational process can be calculated. nih.govresearchgate.net Studies on N-benzoylated piperazines have reported activation energy barriers between 56 and 80 kJ mol⁻¹ for such processes. nih.gov These experimental values provide crucial information about the energy barriers separating different conformers.

| Dynamic Process | Experimental Technique | Key Parameters | Calculated Value |

| Amide Bond Rotation | Temperature-Dependent 1H NMR | Coalescence Temperature (TC) | Activation Energy (ΔG‡) |

| Piperazine Ring Inversion | Temperature-Dependent 1H NMR | Coalescence Temperature (TC) | Activation Energy (ΔG‡) |

Computational Prediction of Interactions

Computational methods, particularly molecular docking, are instrumental in predicting how a molecule like this compound might interact with a biological target, such as a protein receptor or enzyme. doi.org Docking algorithms explore possible binding modes of a ligand within the active site of a target protein and score them based on their predicted binding affinity.

This process involves several steps:

Preparation of Ligand and Receptor: Three-dimensional structures of both the ligand (this compound) and the target protein are prepared. This includes adding hydrogen atoms and assigning partial charges.

Docking Simulation: The ligand is placed in the binding site of the receptor, and a wide range of its conformational and orientational possibilities are sampled.

Scoring and Analysis: The resulting poses are "scored" using a function that estimates the binding free energy. The top-scoring poses are then analyzed to identify key molecular interactions.

Ligand-Protein Interaction via Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound, and a target protein at the atomic level. The insights gained from these studies are crucial for drug design and discovery, as they help in predicting the binding affinity and mode of action of a compound.

In silico molecular docking studies on related piperazine derivatives have been performed to elucidate their binding motifs with various biological targets. For instance, docking studies of quinazolinone-piperazine derivatives with DNA have shown that these compounds can act as intercalating agents, forming hydrogen bond interactions with nucleotides like DC 4, DG 5, and DG 13. The binding energy of these compounds provides a measure of their affinity for the DNA molecule.

Similarly, docking studies of novel piperazine-derived compounds with Peroxisome proliferator-activated receptor gamma (PPARγ), a key target in type 2 diabetes, have demonstrated favorable interactions. The piperazine scaffold has been shown to engage in essential hydrogen bonding and hydrophobic contacts within the ligand-binding domain of PPARγ, which is crucial for receptor activation. pharmaceuticaljournal.net In other studies, piperazine derivatives have been docked against various enzymes, and the results are used to predict bioactive conformations and guide the synthesis of new potential therapeutic agents.

The general methodology for such studies involves preparing the 3D structures of the ligand and the protein, followed by energy minimization. A docking program is then used to fit the ligand into the binding site of the protein, and the resulting poses are scored based on their binding energies. Post-docking analysis helps in visualizing the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. jusst.org

Table 1: Examples of Molecular Docking Studies on Piperazine Derivatives

| Derivative Class | Target Protein/Molecule | Key Interactions Observed | Reference |

|---|---|---|---|

| Quinazolinone-piperazine | DNA | Hydrogen bonding with nucleotides (DC 4, DG 5, DG 13) | |

| Furoyl-piperazine | Butyrylcholinesterase | Not specified | |

| General Piperazine | PPARγ | Hydrogen bonding and hydrophobic contacts | pharmaceuticaljournal.net |

| Triazine-carbohydrazide | Not specified | Not specified | jusst.org |

Investigation of Receptor Binding Affinities

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki). This value represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. Lower Ki values indicate higher binding affinity. Piperazine derivatives have been extensively studied for their affinity towards a wide range of neurotransmitter receptors. nih.gov

For example, N-phenylpiperazine analogs have shown high affinity for dopamine (B1211576) D3 receptors, with some compounds exhibiting Ki values in the nanomolar range (e.g., Ki = 0.17 nM for LS-3-134). nih.gov These studies also highlight the selectivity of these compounds, with some showing over 150-fold greater affinity for the D3 receptor compared to the D2 receptor. nih.gov Similarly, other piperazine-based compounds have been identified with high affinity for the sigma 1 (S1R) receptor, with Ki values as low as 3.2 nM. nih.gov

The structural features of the piperazine derivatives play a crucial role in determining their binding affinity and selectivity. Modifications to the substituents on the piperazine ring and the phenyl group can significantly alter the interaction with the target receptor. For instance, the introduction of different functional groups can lead to enhanced binding at specific receptor subtypes, such as the mu and delta opioid receptors. ijrrjournal.com A review of various arylpiperazine compounds has also highlighted their significant affinity for α1-adrenergic receptors. researchgate.net

Table 2: Receptor Binding Affinities of Selected Piperazine Derivatives

| Compound/Class | Target Receptor | Binding Affinity (Ki) | Selectivity | Reference |

|---|---|---|---|---|

| LS-3-134 | Dopamine D3 | 0.17 nM | >150-fold vs. D2 | nih.gov |

| WW-III-55 | Dopamine D3 | ~20 nM | >800-fold vs. D2 | nih.gov |

| Compound 1 | Sigma 1 (S1R) | 3.2 nM | Lower affinity for S2R | nih.gov |

| SLV313 | Dopamine D2, D3, D4, 5-HT1A | High Affinity | Moderate affinity at 5-HT7 | ijrrjournal.com |

Vibrational Spectroscopy Analysis (Theoretical)

Theoretical vibrational spectroscopy, often employing quantum chemical calculations like Density Functional Theory (DFT), is a powerful tool for analyzing the molecular structure and dynamics of compounds such as this compound. semanticscholar.org These computational methods allow for the prediction of infrared (IR) and Raman spectra, which arise from the vibrations of the atoms within a molecule. cardiff.ac.uk By simulating these spectra, researchers can assign specific vibrational modes to the observed experimental bands, providing a deeper understanding of the molecule's structural and electronic properties. ultraphysicalsciences.org

The theoretical approach typically involves optimizing the molecular geometry of the compound and then calculating the harmonic vibrational frequencies. semanticscholar.org These calculated frequencies often require scaling to better match experimental data. The analysis of the potential energy distribution (PED) is then used to provide a detailed description of the contribution of different internal coordinates (like bond stretching and angle bending) to each normal mode of vibration. mdpi.com

Infrared (IR) and Raman Spectra Simulation

The simulation of IR and Raman spectra provides a molecular fingerprint that is highly specific to the compound's structure. For piperazine and its derivatives, characteristic vibrational bands can be predicted and assigned. scispace.com

Key vibrational modes for a molecule like this compound would include:

N-H Stretching: For piperazine derivatives, the N-H stretching vibrations are typically observed in the range of 3500-3250 cm-1. scispace.comdergipark.org.tr

C-H Stretching: Aromatic C-H stretching bands from the phenyl ring are also expected. The piperazine ring itself contributes C-H stretching vibrations, which have been observed for derivatives in the region of 2954-2831 cm-1. scispace.com

C=O Stretching: The 2-piperazinone ring contains a carbonyl group, which would give rise to a strong C=O stretching band.

C-N Stretching: The C-N stretching vibrations within the piperazine ring are expected in the range of 1342-1266 cm-1. researchgate.net

C-C Stretching: Aromatic C-C stretching modes from the phenyl group are typically found between 1650 and 1450 cm-1 for piperazine derivatives. scispace.com

Computational methods, such as DFT with the B3LYP functional, have been shown to provide satisfactory results for predicting these vibrational wavenumbers. semanticscholar.orgultraphysicalsciences.org The calculated IR intensities and Raman activities help in interpreting the experimental spectra. ultraphysicalsciences.org

Table 3: Characteristic Vibrational Frequencies for Piperazine Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Reference |

|---|---|---|

| N-H Stretching | 3500 - 3250 | scispace.comdergipark.org.tr |

| C-H Stretching (Piperazine Ring) | 2954 - 2806 | scispace.com |

| C-C Stretching (Aromatic) | 1650 - 1450 | scispace.com |

| C-N Stretching | 1342 - 1199 | researchgate.net |

Normal Coordinate Analysis (NCA)

Normal Coordinate Analysis (NCA) is a computational method used to provide a complete and quantitative description of the vibrational modes of a molecule. It involves determining a set of force constants that best reproduce the experimentally observed vibrational frequencies. The analysis is typically carried out using Wilson's F-G matrix method. researchgate.netscirp.org

For the parent molecule piperazine, NCA has been performed assuming a specific point group symmetry (e.g., D2h). This analysis yields force constants for various bond stretching and angle bending vibrations. For example, the force constant for the N-H stretching vibration in piperazine has been calculated. scirp.org

The primary output of an NCA is the Potential Energy Distribution (PED). The PED indicates the contribution of each internal coordinate (such as bond stretches and angle bends) to a particular normal mode of vibration. A high PED value for a specific internal coordinate in a normal mode means that the vibration is primarily associated with that coordinate. This allows for unambiguous assignment of the vibrational bands observed in the IR and Raman spectra. mdpi.comresearchgate.net The correctness of the frequency assignments is often validated by the PED values obtained. researchgate.net This detailed analysis is essential for understanding the intramolecular forces and the nature of chemical bonds within the molecule. researchgate.net

Biological Activity and Pharmacological Research

General Pharmacological Profiles of Piperazine (B1678402) Derivatives

The piperazine nucleus is a fundamental building block in modern drug discovery, found in numerous drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.nettubitak.gov.tr The versatility of the piperazine scaffold has led to the development of compounds with a broad spectrum of biological activities. researchgate.net These derivatives are integral to drugs targeting a variety of conditions, demonstrating the significance of this heterocycle in medicinal chemistry. researchgate.netresearchgate.net The pharmacological potential of these compounds spans from central nervous system disorders to infectious diseases and cancer. researchgate.net

Piperazine derivatives are well-known for their significant pharmacological activity within the central nervous system (CNS). researchgate.netnih.gov Many of these compounds function by modulating monoamine pathways and interacting with various neurotransmitter receptors. researchgate.netbenthamdirect.com This interaction forms the basis for their therapeutic applications in a range of neurological and psychiatric disorders. nih.govsilae.it

Prominent examples of piperazine-based drugs with neuropharmacological applications include:

Clozapine: An atypical antipsychotic agent. nih.govbenthamdirect.com

Buspirone: An anxiolytic medication. nih.govbenthamdirect.com

Vortioxetine: An antidepressant. nih.govbenthamdirect.com

The prototypical piperazine derivative, benzylpiperazine (BZP), is known for its stimulant and euphoric effects and is often found in recreational drugs. nih.govauburn.edu Research into various analogs continues to explore their potential for treating a wide range of central nervous system disorders by targeting different receptors and enzymes. researchgate.net

Table 1: Examples of Piperazine Derivatives with Neuropharmacological Applications

| Compound | Application | Primary Mechanism of Action (Reported) |

|---|---|---|

| Clozapine | Antipsychotic | Antagonist at dopamine (B1211576) and serotonin (B10506) receptors |

| Buspirone | Anxiolytic | Agonist at serotonin 5-HT1A receptors |

| Vortioxetine | Antidepressant | Serotonin reuptake inhibitor and receptor modulator |

| Benzylpiperazine (BZP) | Stimulant (Recreational) | Monoamine releasing agent |

The piperazine scaffold is a key feature in many compounds developed for their antidepressant and anxiolytic properties. nih.govresearchgate.net These derivatives often exert their effects through interaction with the serotonergic system, particularly as agonists or antagonists at serotonin receptors like 5-HT1A. silae.itcdnsciencepub.com For instance, drugs such as buspirone and vortioxetine are established therapeutic agents that contain the piperazine moiety. researchgate.netnih.gov

Research has identified several piperazine derivatives with promising anxiolytic-like and antidepressant-like effects in preclinical studies. cdnsciencepub.comnih.gov For example, trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine have demonstrated anxiolytic effects through their action as agonists at 5-HT1A receptors. silae.it Studies on newer synthetic derivatives have shown that their anxiolytic and antidepressant effects can be mediated by the monoaminergic pathway, involving serotonin and other neurotransmitters. cdnsciencepub.comnih.gov The blockade of these effects by specific receptor antagonists in experimental models helps to elucidate their mechanisms of action. cdnsciencepub.com

Table 2: Selected Piperazine Derivatives with Investigated Antidepressant and Anxiolytic Activity

| Derivative Type | Investigated Effect | Key Findings |

|---|---|---|

| Aryl-piperazines (e.g., Gepirone) | Anxiolytic | Shows effects on aggressive behavior and monoaminergic neurotransmission. ijrrjournal.com |

| Phenylpiperazine derivatives (LQFM005) | Anxiolytic & Antidepressant | Effects are putatively mediated through the activation of 5-HT1A receptors. nih.gov |

| Piperazine derivatives (LQFM211, LQFM213) | Anxiolytic & Antidepressant | The effect of LQFM213 involves the serotonergic pathway. cdnsciencepub.com |

| 2,6-di-tert-butyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol (LQFM212) | Antidepressant | Effect involves the monoaminergic pathway and increased Brain-Derived Neurotrophic Factor (BDNF) levels. nih.gov |

The emergence of antimicrobial resistance has spurred the search for new classes of drugs, and piperazine derivatives have shown promise as potent antibacterial and antifungal agents. nih.govapjhs.com Various synthetic modifications of the piperazine ring have yielded compounds with significant activity against a range of pathogens. acgpubs.org

Studies have demonstrated the efficacy of newly synthesized piperazine derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal species. acgpubs.orgnih.gov For example, certain pyrimidine-incorporated piperazine derivatives showed good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. nih.gov The same study found that other derivatives displayed significant antifungal activity against Aspergillus niger, Penicillium notatum, and Candida albicans. nih.gov The antimicrobial activity is often influenced by the specific chemical groups attached to the piperazine core. nih.gov

Table 3: Antimicrobial Activity of Selected Piperazine Derivatives

| Derivative Class | Target Organisms | Reported Activity |

|---|---|---|

| Pyrimidine-piperazine hybrids | Bacteria: S. aureus, B. subtilis, E. coli | Good antibacterial activity observed at 40 μg/ml. nih.gov |

| Pyrimidine-piperazine hybrids | Fungi: A. niger, C. albicans | Significant antifungal activity observed at 40 μg/ml. nih.gov |

| 1-(4-nitrophenyl)piperazines | Mycobacteria: M. kansasii, M. marinum | High inhibition activity reported for specific derivatives. nih.gov |

| Azole-containing piperazines | Bacteria and Fungi | Most tested compounds exhibited moderate to significant antibacterial and antifungal activities. researchgate.net |

The piperazine ring is a prevalent structural motif in a number of FDA-approved anticancer drugs, highlighting its importance in oncology drug development. tubitak.gov.trresearchgate.net Researchers have synthesized and evaluated a wide range of piperazine derivatives for their potential to inhibit the growth of cancer cells. mdpi.comnih.gov These compounds have demonstrated cytotoxic activity against various human cancer cell lines, including those for breast, liver, and colorectal cancer. nih.govnih.gov

For instance, studies on benzothiazole-piperazine derivatives revealed that most of the tested compounds were active against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. nih.gov Some derivatives have been shown to induce apoptosis (programmed cell death) by causing cell cycle arrest. nih.gov The anticancer activity can be enhanced by linking the piperazine moiety to other biologically active molecules, such as natural products or other heterocyclic systems. mdpi.comnih.gov

Table 4: Cytotoxic Activity of Representative Piperazine Derivatives

| Derivative Class | Cancer Cell Lines | Key Findings |

|---|---|---|

| Benzothiazole-piperazines | HUH-7, MCF-7, HCT-116 | Compound 1d was highly cytotoxic; induced apoptosis by cell cycle arrest at the subG1 phase. nih.gov |

| Vindoline-piperazine conjugates | Human gynecological tumor cell lines (SiHa, HeLa) | Specific derivatives showed excellent antiproliferative activity with IC50 values in the low micromolar range. mdpi.com |

| Bergenin-piperazine hybrids | Tongue (CAL-27) and Oral (SCC09) cancer cells | Compounds 5a, 5c, 10f, 13o showed potent cytotoxic activity and induced apoptosis. nih.gov |

| 4-acyl-2-substituted piperazine ureas | Breast cancer cells (MCF7) | The most active compounds were two to three times less cytotoxic against normal breast cells (MCF 10A). nih.gov |

Piperazine-based compounds have been identified as having significant anti-inflammatory potential. researchgate.netthieme-connect.com Inflammation is a key factor in many diseases, and agents that can modulate this process are of great therapeutic interest. researchgate.net Research has shown that certain piperazine derivatives can exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory mediators. nih.govbiomedpharmajournal.org

In preclinical models, piperazine derivatives have been shown to reduce edema and cellular migration associated with inflammation. nih.gov For example, one study found that a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, reduced the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in a pleurisy test. nih.gov Other studies have confirmed the ability of N-phenyl piperazine derivatives to inhibit inflammation in vitro. biomedpharmajournal.org

Table 5: Investigated Anti-inflammatory Effects of Piperazine Derivatives

| Derivative | Model/Assay | Key Findings |

|---|---|---|

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema and pleurisy | Reduced edema, cell migration, myeloperoxidase activity, and levels of TNF-α and IL-1β. nih.gov |

| Novel piperazine derivatives PD-1 and PD-2 | In vitro nitrite and TNF-α inhibition | Demonstrated dose-dependent inhibition of nitrite production and TNF-α generation. nih.gov |

| N-phenyl Piperazine derivatives | In vitro anti-inflammatory evaluation | All tested compounds displayed significant (85-90%) anti-inflammatory effects at 500 µg/mL. biomedpharmajournal.org |

Derivatives of piperazine have also been investigated for their potential as cardioactive agents, particularly for the treatment of cardiac arrhythmias. nih.gov A series of 1,4-disubstituted piperazine derivatives possessing α1-adrenolytic properties were evaluated for their antiarrhythmic activity. nih.gov

The research indicated that most of these compounds displayed strong antiarrhythmic effects in models of adrenaline-induced arrhythmia and ischemia-reperfusion injury. nih.gov Their primary mechanism of action is believed to be related to their α1-adrenoceptor blocking properties. One compound from the series showed characteristics similar to Class IA antiarrhythmic agents, suggesting it may also interact with cardiac sodium (Na+) and potassium (K+) channels. Another promising compound exhibited a strong antiarrhythmic effect without significantly altering the electrocardiogram (ECG), indicating a potentially favorable profile for a cardioactive agent. nih.gov

Receptor Interaction Studies

While the broader phenylpiperazine class is known for its diverse interactions with various receptors, specific research on 4-(4-Aminophenyl)-2-piperazinone is limited. The following sections discuss findings on structurally related compounds, which may provide context for potential areas of investigation.

Direct studies detailing the interaction of this compound with serotonin (5-HT) receptors are not prominent in the available scientific literature. However, the phenylpiperazine structural motif is a well-known pharmacophore that interacts with the serotonergic system. For instance, compounds like m-chlorophenylpiperazine (m-CPP) are known 5-HT receptor agonists and have been used as pharmacological probes to study 5-HT receptor sensitivity. nih.govresearchgate.net The activity of such related compounds suggests that other phenylpiperazine derivatives could potentially modulate serotonin receptors, though specific affinity and efficacy for this compound remain to be determined through dedicated research.

There is a lack of direct experimental data on the interaction of this compound with dopamine pathways. However, research into structurally analogous compounds highlights the potential for the aminophenyl-piperazine scaffold to bind to dopamine receptors. A study on a series of N-(4-(4-(2-halogenophenyl)piperazin-1-yl)butyl)-3-phenylacryl amide derivatives, which contain a phenylpiperazine core, demonstrated notable binding affinities at human dopamine D2 and D3 receptors. nih.gov One specific derivative, 3-(4-aminophenyl)-N-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)acryl amide, which shares the 4-aminophenyl group, showed high affinity for the D3 receptor. nih.gov These findings suggest that the broader chemical class has the potential for dopamine receptor interaction.

Dopamine Receptor Binding Affinities of a Structurally Related Compound

| Compound | hD3 Ki (nM) | hD2 Ki (nM) |

|---|---|---|

| 3-(4-aminophenyl)-N-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)acryl amide | 0.9 | 17.4 |

Data from Arch Pharm (Weinheim), 2007. nih.gov

Specific studies evaluating this compound as a Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) ligand have not been identified. However, research into other complex molecules containing a piperazine moiety has revealed activity at this receptor. A systematic study identified (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172) as a novel and potent PPARβ/δ-selective inverse agonist. acs.orgresearchgate.net This compound, which features a piperazine ring attached to a phenyl group, demonstrated a high binding affinity and the ability to inhibit the agonist-induced activity of PPARβ/δ. acs.org This discovery in a related piperazine-containing molecule underscores the potential for this chemical family to interact with nuclear receptors like PPARs.

In Vitro Activity of a Related Piperazine Compound (DG172) on PPARβ/δ

| Parameter | IC50 (nM) |

|---|---|

| Competitive Ligand Binding Affinity | 27 |

| Inhibition of ANGPTL4 Transcription (Mouse Myoblasts) | 9.5 |

Data from Journal of Medicinal Chemistry, 2012. acs.org

Enzymatic Inhibition Studies

In the reviewed literature, this compound is not identified as a known impurity of the antifungal agent Posaconazole. atompharma.co.inpharmaffiliates.comsynzeal.com Consequently, there are no specific studies on its ability to inhibit the enzyme Lanosterol 14α-demethylase.

This enzyme, a cytochrome P450 enzyme also known as CYP51, is a critical component in the fungal cell membrane biosynthesis pathway. It catalyzes an essential step in the conversion of lanosterol to ergosterol, the primary sterol in fungal cell membranes. Azole antifungal drugs, including Posaconazole, function by inhibiting this enzyme. nih.govnih.gov This inhibition disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth. nih.govresearchgate.net While the inhibitory action of Posaconazole on this enzyme is well-documented, the specific effect of this compound remains uncharacterized.

Inhibition of Platelet Aggregation (for related structures)

Research into piperazine and piperidone derivatives, which are structurally related to this compound, has revealed significant activity in the inhibition of platelet aggregation. Platelet aggregation inhibitors prevent the formation of blood clots by inhibiting the adhesion of platelets. drugs.comdrugbank.com

One study on a novel 4-piperidone-based thiazole derivative, (Z)-2-(3,3-dimethyl-2,6- diphenylpiperidin-4-ylidene)hydrazinecarbothioamide (R4), demonstrated potent antiplatelet activity. healthbiotechpharm.org This compound completely inhibited collagen-induced platelet aggregation at a concentration of 1.1875 µM and ADP-induced aggregation at 0.9375 µM. healthbiotechpharm.org The mechanism is thought to involve the inhibition of secondary aggregation pathways like those involving lipoxygenase and cyclooxygenase. healthbiotechpharm.org

Similarly, piperine, an alkaloid containing a piperidine (B6355638) ring, has been shown to inhibit platelet aggregation by suppressing the activities of cytosolic phospholipase A2 (cPLA2) and thromboxane A2 (TXA2) synthase, without affecting cyclooxygenase-1 (COX-1) activity. nih.gov

Another class of related compounds, piperazine-purine analogues bearing nitrate (B79036) esters (MK-substances), has also been investigated for antithrombotic effects. Studies comparing analogues with different carbon side chain lengths connecting the nitrate ester revealed that spacer length is a critical factor for the observed differences in platelet aggregation inhibition. Specifically, the compound with a shorter spacer (MK128) was found to be a more potent platelet inhibitor than the one with a long spacer (MK118).

These findings from structurally similar compounds suggest that the piperazinone core could be a valuable scaffold for developing new antiplatelet agents.

Table 1: Platelet Aggregation Inhibition by Related Structures

| Compound/Class | Mechanism/Target | Key Finding | Reference |

|---|---|---|---|

| 4-piperidone-based thiazole derivative (R4) | Lipoxygenase and Cyclooxygenase pathways | IC50 of 0.55 µM (collagen-induced) and 0.26 µM (ADP-induced). | healthbiotechpharm.org |

| Piperine | cPLA2 and TXA2 synthase | Inhibits platelet aggregation by targeting specific enzymes in the arachidonic acid metabolism pathway. | nih.gov |

| Piperazine-purine analogues (MK-substances) | Not fully elucidated, possibly ROCK signaling pathway | Shorter spacer length in the side chain enhances platelet inhibitory potency. |

cAMP Phosphodiesterase Inhibition (for related structures)

Cyclic adenosine monophosphate (cAMP) is a crucial second messenger involved in numerous physiological processes. nih.gov Its intracellular levels are regulated by phosphodiesterases (PDEs), enzymes that hydrolyze cAMP. cvpharmacology.comlbl.gov Inhibitors of these enzymes, particularly the cAMP-specific PDE4 family, have been extensively studied as potential therapeutics for inflammatory and neurological diseases. nih.govnih.gov

While direct studies on this compound as a PDE inhibitor are not prevalent, the broader class of piperazine derivatives has been explored in this context. The inhibition of PDEs leads to an increase in intracellular cAMP levels. cvpharmacology.com In vascular smooth muscle, elevated cAMP inhibits myosin light chain kinase, leading to relaxation and vasodilation. cvpharmacology.com In cardiac muscle, it results in increased contractility and heart rate. cvpharmacology.com

The development of PDE4 inhibitors has been a significant area of research, with these agents showing promise as anti-inflammatory therapeutics for conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.gov The PDE4 family is composed of four subfamilies (PDE4A, PDE4B, PDE4C, and PDE4D). nih.gov Structural analyses of these subfamilies have revealed a deep cAMP substrate pocket where inhibitors bind, providing a basis for the development of more selective drugs. nih.gov The challenge in developing PDE4 inhibitors has been to achieve therapeutic efficacy while avoiding dose-limiting side effects, which may be linked to the non-selective inhibition of all four PDE4 subfamilies. nih.govnih.gov

The exploration of piperazine and related heterocyclic scaffolds in the design of PDE inhibitors continues to be an active area of research, aiming to identify compounds with improved selectivity and therapeutic profiles.

Cholinesterase Activities

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that break down the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes are important in managing neurodegenerative diseases like Alzheimer's disease. acgpubs.org Various piperazine and piperidone derivatives have been synthesized and evaluated for their cholinesterase inhibitory potential. nih.govacgpubs.org

In one study, a series of 1-benzyl-3,5-bis(arylidenyl)piperidine-4-ones were synthesized and tested for their inhibitory activity against AChE and BChE. acgpubs.org All tested compounds showed inhibitory activity, with IC50 values for AChE ranging from 12.55-23.75 µM. acgpubs.org The compound bearing a nitro substituent, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one, was the most potent against AChE (IC50 = 12.55 µM) and showed the highest selectivity for AChE over BChE. acgpubs.org Another derivative with chlorine substituents, 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one, was the most effective against BChE (IC50 = 17.28 µM) and acted as a dual inhibitor. acgpubs.org

Another study focused on amiridine-piperazine hybrids. nih.gov These compounds were found to be mixed-type reversible inhibitors of both AChE and BChE. The anti-AChE activity was significantly dependent on the N4-substitution of the piperazine ring, with para-substituted aromatic moieties showing the highest activity in the low micromolar range. nih.gov The most potent compound, N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(4-nitro-phenyl)-piperazin-1-yl]-acetamide, had an IC50 for AChE of 1.83 µM. nih.gov

These studies highlight that the piperazine and piperidone frameworks are promising scaffolds for designing effective cholinesterase inhibitors.

Table 2: Cholinesterase Inhibitory Activity of Related Piperidone and Piperazine Derivatives

| Compound Series | Target Enzyme | Most Potent Derivative | IC50 Value | Reference |

|---|---|---|---|---|

| 1-benzyl-3,5-bis(arylidenyl)piperidine-4-ones | AChE | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | 12.55 µM | acgpubs.org |

| BChE | 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | 17.28 µM | acgpubs.org | |

| Amiridine-piperazine hybrids | AChE | N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(4-nitro-phenyl)-piperazin-1-yl]-acetamide | 1.83 µM | nih.gov |

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of piperazine derivatives and their biological effects is crucial for designing compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. researchgate.net

Influence of Substituent Groups on Biological Activity

The biological activity of piperazine-containing molecules can be significantly altered by the introduction of various substituent groups on the piperazine ring or associated aromatic rings. researchgate.net

Aromatic Ring Substitution : In the context of cholinesterase inhibitors, substitutions on the aromatic ring of arylpiperazines have a marked effect on activity. For amiridine-piperazine hybrids, compounds with para-substituted aromatic moieties demonstrated the highest anti-AChE activity. nih.gov Similarly, for a series of 1-benzyl-3,5-bis(arylidenyl)piperidine-4-ones, introducing electron-withdrawing groups like nitro (NO2) and chloro (Cl) at the para position of the benzylidene rings led to the most potent inhibitors of AChE and BChE, respectively. acgpubs.org

Lipophilicity and Position : For a series of H4 receptor ligands derived from indoly-2-yl-(4-methyl-piperazin-1-yl) methanones, the substitution of small, lipophilic groups at the 4- and 5-positions of the indole (B1671886) ring resulted in increased activity. ijrrjournal.com In another study on inhibitors of human equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk

Piperazine Core Substitution : The nature of the substituent on the piperazine nitrogen itself is critical. For a series of dopamine transporter (DAT) inhibitors, bioisosteric replacement of the piperazine ring with aminopiperidines was explored to improve metabolic stability. nih.gov